N-(4-carbamoylphenyl)-4-ethoxybenzamide
Description
N-(4-Carbamoylphenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxybenzamide core linked to a 4-carbamoylphenyl group.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-[(4-ethoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-14-9-5-12(6-10-14)16(20)18-13-7-3-11(4-8-13)15(17)19/h3-10H,2H2,1H3,(H2,17,19)(H,18,20) |
InChI Key |
YEZTZZVWXKJUAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-4-ethoxybenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide in the presence of a base such as triethylamine or pyridine . The intermediate product, N-(4-carbamoylphenyl)-4-nitrobenzamide, is then reduced to form the desired compound .
Industrial Production Methods
For industrial production, the synthesis pathway is optimized to improve yields and reduce costs. The use of safer and more economical reagents is preferred. For example, the reduction of polymer-bound nitroarenes is avoided due to low yields and the use of toxic solvents . Instead, a two-step, high-yield synthetic pathway is developed, which includes the formation of N-(4-carbamoylphenyl)-4-nitrobenzamide followed by its reduction .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or other alkoxides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and their derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(4-carbamoylphenyl)-4-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pigments.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments and dyes, particularly in the plastics industry.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Properties of N-(4-Carbamoylphenyl)-4-ethoxybenzamide and Analogs
| Compound Name | Substituents (Benzamide/Phenyl) | Molecular Weight | logP | Hydrogen Bond Donors | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | 4-ethoxy / 4-carbamoyl | 271.29* | ~3.5† | 1 (CONH₂) | Ethoxy, Carbamoyl |
| N-(4-Chlorophenyl)-4-methoxybenzamide | 4-methoxy / 4-chloro | 275.72 | 3.8‡ | 0 | Methoxy, Chloro |
| N-(2,3-Dichlorophenyl)-4-ethoxybenzamide | 4-ethoxy / 2,3-dichloro | 310.18 | 4.58 | 0 | Ethoxy, Dichloro |
| N-(3-Aminophenyl)-4-ethoxybenzamide | 4-ethoxy / 3-amino | 256.30 | 2.1‡ | 2 (-NH₂) | Ethoxy, Amino |
*Calculated from molecular formula C₁₅H₁₅N₂O₃.
†Estimated based on substituent contributions (carbamoyl reduces logP vs. halogens).
‡Predicted using analogous compounds .
Key Observations :
- Lipophilicity : The carbamoyl group reduces logP compared to halogenated analogs (e.g., 4.58 for dichlorophenyl vs. ~3.5 for carbamoyl), enhancing aqueous solubility .
- Electronic Effects : Methoxy and ethoxy groups donate electrons via resonance, whereas halogens (Cl) withdraw electrons, altering reactivity in electrophilic substitutions .
Crystallographic and Conformational Insights
- Crystal Packing : Asymmetric units in brominated analogs (e.g., N-(2-nitrophenyl)-4-bromo-benzamide) exhibit two distinct molecules (A and B), influenced by nitro and bromo substituents .
- Steric Effects : Bulkier groups (e.g., dichlorophenyl in ) may induce torsional strain in the benzamide backbone, altering binding conformations .
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